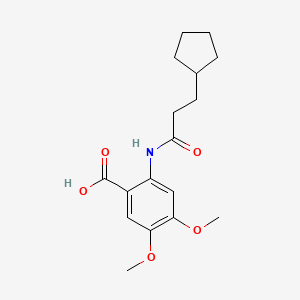

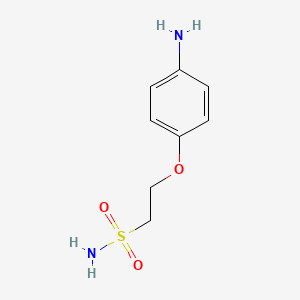

![molecular formula C18H15N3O3 B2706150 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-66-9](/img/structure/B2706150.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a compound that contains a benzimidazole nucleus. The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .

Synthesis Analysis

The synthesis of this compound involves several steps. The benzimidazole nucleus is synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), gives 2-aryl benzimidazoles . The compound N-(4-(1H-benzo[d]imidazol-2-yl) phenyl)-2-chloroacetamide was obtained as the product of nucleophilic attack of compound 1 on chloroacetyl chloride in the presence of triethylamine and DMF .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzimidazole nucleus linked to a phenyl group and a carboxamide group. The benzimidazole nucleus contains a five-membered ring with two nitrogen atoms, one of which bears a hydrogen atom . The phenyl group is a six-membered carbon ring, and the carboxamide group contains a carbonyl (C=O) and an amide (NH2) group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of o-phenylenediamines with carboxylic acids to form 2-aryl benzimidazoles, and the nucleophilic attack of compound 1 on chloroacetyl chloride to form N-(4-(1H-benzo[d]imidazol-2-yl) phenyl)-2-chloroacetamide .科学的研究の応用

Synthesis and Biological Activity

Antiviral Applications : A study by Hamdouchi et al. (1999) discusses the synthesis and antiviral activity of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which are structurally related to Enviroxime and its analogous benzimidazoles, highlighting their potential as antirhinovirus agents Hamdouchi et al., 1999.

Antimicrobial and Antihypertensive Effects : Research by Carini et al. (1991) presented the discovery of a series of N-(biphenylylmethyl)imidazoles demonstrating potent antihypertensive effects upon oral administration, diverging from previous series which were active only intravenously Carini et al., 1991.

Antioxidant Properties : Shaabani et al. (2014) synthesized a new class of fused tricyclic benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives via an environmentally benign one-pot sequential four-component condensation reaction, indicating a promising avenue for developing antioxidant agents Shaabani et al., 2014.

Anticancer Activity : A derivative of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been synthesized with potential antitumor effects. The synthesis process involves multiple steps, starting from commercially available raw materials, highlighting its significance in developing new anticancer therapies H. Bin, 2015.

Applications in Material Science

- Polymer Science : Bouck and Rasmussen (1993) reported on polyamides derived from 1-methyl-4,5-imidazoledicarboxylic acid, demonstrating good thermal stability and solubility in a wide range of solvents. This research underscores the potential of such compounds in developing new materials with specific desirable properties Bouck & Rasmussen, 1993.

将来の方向性

The future directions for research on this compound could include further exploration of its pharmacological activities, investigation of its mechanism of action, and development of methods for its large-scale synthesis. Given the wide range of biological activities associated with benzimidazole derivatives, this compound could potentially be developed into a therapeutic agent for various diseases .

特性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-18(16-11-23-9-10-24-16)19-13-7-5-12(6-8-13)17-20-14-3-1-2-4-15(14)21-17/h1-8,11H,9-10H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPTXCJDNMAPPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2706069.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2706074.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2706076.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]piperidine-4-carboxamide](/img/structure/B2706081.png)

![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2706084.png)

![2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone](/img/structure/B2706087.png)

![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706089.png)